molecular formula C9H10N2O4 B13593668 4-(5-nitropyridin-2-yl)butanoic acid

4-(5-nitropyridin-2-yl)butanoic acid

Cat. No.: B13593668
M. Wt: 210.19 g/mol
InChI Key: LKBRUNFLJZACQA-UHFFFAOYSA-N
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Description

4-(5-Nitropyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position of the pyridine ring and a butanoic acid moiety attached to the 4-position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-nitropyridine with butanoic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(5-nitropyridin-2-yl)butanoic acid may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes nitration and subsequent functional group transformations under controlled conditions to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitropyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized pyridine compounds .

Scientific Research Applications

4-(5-Nitropyridin-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(5-nitropyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)butanoic acid

InChI

InChI=1S/C9H10N2O4/c12-9(13)3-1-2-7-4-5-8(6-10-7)11(14)15/h4-6H,1-3H2,(H,12,13)

InChI Key

LKBRUNFLJZACQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCCC(=O)O

Origin of Product

United States

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